3,5-Difluorobenzyl bromide
Overview
Description
3,5-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl bromide where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is typically a colorless to light yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
3,5-Difluorobenzyl bromide is primarily used as an organic synthesis intermediate . It is utilized in the synthesis of biologically active molecules and pharmaceutical compounds . .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various chemical reactions to form different compounds . The exact interaction with its targets would depend on the specific synthesis pathway it is used in.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the final compounds it helps synthesize. As an intermediate, it doesn’t directly interact with biochemical pathways but contributes to the formation of compounds that do .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, its synthesis involves a reaction at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzyl bromide can be achieved through the bromination of 3,5-difluorotoluene. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst under controlled temperature and pressure conditions is a common approach .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products .
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form 3,5-difluorobenzylamines.
Alcohols: Reaction with alcohols under basic conditions to form ethers.
Thiols: Reaction with thiols to form thioethers.
Major Products: The major products formed from these reactions include 3,5-difluorobenzylamines, 3,5-difluorobenzyl ethers, and 3,5-difluorobenzyl thioethers .
Scientific Research Applications
3,5-Difluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
Benzyl bromide: Lacks the fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.
3,4-Difluorobenzyl bromide: Similar structure but with fluorine atoms at the 3 and 4 positions, leading to different reactivity and applications
2,6-Difluorobenzyl bromide: Fluorine atoms at the 2 and 6 positions, which can influence the electronic properties and reactivity of the compound.
Uniqueness: 3,5-Difluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of molecules where precise control over reactivity is required .
Properties
IUPAC Name |
1-(bromomethyl)-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVNRFSKRFPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333844 | |
Record name | 3,5-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141776-91-2 | |
Record name | 3,5-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Difluorobenzyl bromide in the synthesis described in the research?
A1: [] this compound acts as an alkylating agent in the synthesis of 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. It reacts with 2,4-dihydroxylacetonephenone in the presence of potassium carbonate, resulting in the substitution of a hydrogen atom in the 2,4-dihydroxylacetonephenone molecule with the 3,5-difluorobenzyl group. This reaction highlights the compound's reactivity as an alkyl halide.
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